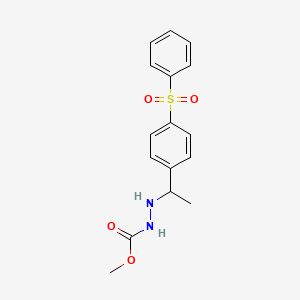![molecular formula C7H14N2OS B14478765 4-[(Dimethylamino)methyl]thiomorpholin-3-one CAS No. 67374-12-3](/img/structure/B14478765.png)
4-[(Dimethylamino)methyl]thiomorpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Dimethylamino)methyl]thiomorpholin-3-one is a heterocyclic organic compound that contains a thiomorpholine ring substituted with a dimethylaminomethyl group at the 4-position and a ketone group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]thiomorpholin-3-one typically involves the reaction of thiomorpholine with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
化学反応の分析
Types of Reactions
4-[(Dimethylamino)methyl]thiomorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
科学的研究の応用
4-[(Dimethylamino)methyl]thiomorpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-[(Dimethylamino)methyl]thiomorpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylaminomethyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The thiomorpholine ring can interact with various molecular targets, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Thiomorpholine: The parent compound without the dimethylaminomethyl and ketone substitutions.
4-Methylthiomorpholine: Similar structure but with a methyl group instead of the dimethylaminomethyl group.
3-Thiomorpholinone: Lacks the dimethylaminomethyl group but has the ketone group.
Uniqueness
4-[(Dimethylamino)methyl]thiomorpholin-3-one is unique due to the presence of both the dimethylaminomethyl group and the ketone group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
67374-12-3 |
|---|---|
分子式 |
C7H14N2OS |
分子量 |
174.27 g/mol |
IUPAC名 |
4-[(dimethylamino)methyl]thiomorpholin-3-one |
InChI |
InChI=1S/C7H14N2OS/c1-8(2)6-9-3-4-11-5-7(9)10/h3-6H2,1-2H3 |
InChIキー |
ITAKUMJLHNHDGB-UHFFFAOYSA-N |
正規SMILES |
CN(C)CN1CCSCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



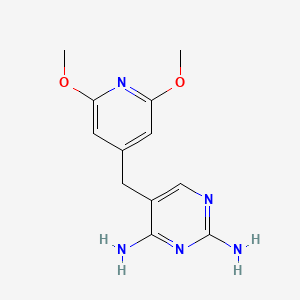
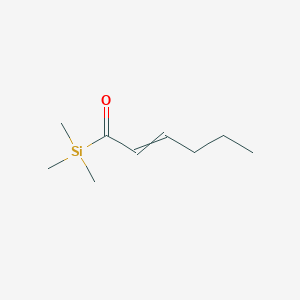

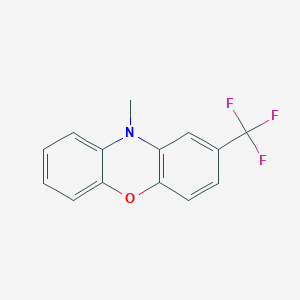
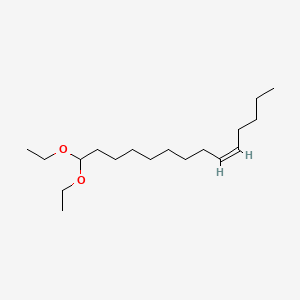

![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
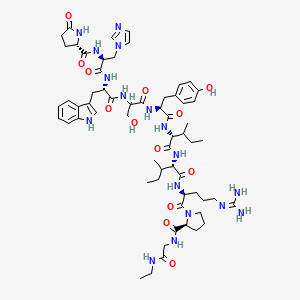


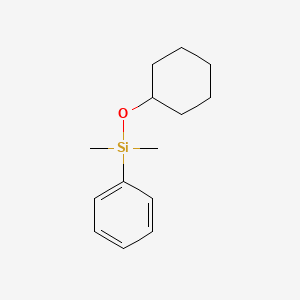
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
